3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride
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Overview
Description
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of photoredox catalysts and high-throughput technology has been explored to optimize these reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is explored for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as agonists or antagonists at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A common nitrogen heterocycle used in various drugs.
1-(2,5-Dimethylphenyl)piperazine: A similar compound with a different substitution pattern on the piperazine ring.
4-Ethylpiperazine: Another piperazine derivative with a different substitution pattern.
Uniqueness
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aldehyde group with a piperazine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;;/h9-10,12H,4-8,11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCVBNZEICGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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